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Introduction
The Organic Anion Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and

OATP1B3 (encoded by SLCO1B3) are critical gatekeepers for the liver.[1][2][3] These

transporters are predominantly expressed on the basolateral (sinusoidal) membrane of human

hepatocytes, where they mediate the uptake of a wide array of endogenous compounds and

xenobiotics from the blood into the liver.[1][2][4][5] Their function is a rate-determining step in

the hepatic clearance of many clinically important drugs, including statins, anticancer agents,

and certain antibiotics.[1][2][6][7]

Gadoxetic acid (Gd-EOB-DTPA), a liver-specific magnetic resonance imaging (MRI) contrast

agent, is a key substrate for both OATP1B1 and OATP1B3.[8][9] Its uptake into hepatocytes

allows for functional assessment of the liver and improved detection and characterization of

liver lesions.[10][11] Consequently, understanding the molecular characteristics, kinetics,

regulation, and clinical implications of OATP1B1 and OATP1B3 is paramount for drug

development, predicting drug-drug interactions (DDIs), and interpreting gadoxetic acid-

enhanced MRI data.[4][9]

This technical guide provides a comprehensive overview of OATP1B1 and OATP1B3, with a

specific focus on their interaction with gadoxetic acid. It includes quantitative data, detailed

experimental protocols, and visualizations of key pathways and workflows to serve as an

essential resource for professionals in the field.
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Molecular Characteristics and Mechanism of Uptake
OATP1B1 and OATP1B3 belong to the solute carrier organic anion (SLCO) transporter

superfamily.[1][2] The genes for both are located on chromosome 12.[1][2] The proteins share

approximately 80% amino acid homology and are structurally similar, each possessing 12

putative transmembrane domains with intracellular N- and C-termini.[1][2] Despite their

similarities, they exhibit distinct, albeit overlapping, substrate specificities and different zonal

expression patterns within the liver lobules; OATP1B1 shows a diffuse pattern, while OATP1B3

is expressed more centrally.[1]

The uptake of substrates like gadoxetic acid is a crucial first step for their subsequent

metabolism or biliary excretion.[6] This process can be influenced by competitive inhibition from

other drugs, genetic variations that alter transporter function, and changes in transporter

expression levels.[3][4]
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Figure 1: Hepatic Uptake of Gadoxetic Acid via OATP1B1/B3.
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Quantitative Data
Transport Kinetics of Gadoxetic Acid and Probe
Substrates
The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) are fundamental parameters for

characterizing transporter function. Estradiol-17β-glucuronide (E₂-17βG) and cholecystokinin

octapeptide (CCK-8) are commonly used as relatively specific probe substrates for OATP1B1

and OATP1B3, respectively.[1][12]

Transporter Substrate Kₘ (µM)
Vₘₐₓ (pmol/mg
protein/min)

Cell System

OATP1B1 Gadoxetic Acid 49.3 ± 8.0 1,480 ± 110

OATP-

transfected

HEK293 cells

OATP1B3 Gadoxetic Acid 27.6 ± 4.5 1,190 ± 70

OATP-

transfected

HEK293 cells

OATP1B1
Estradiol-17β-

glucuronide
1.5 - 4.2 Not specified

OATP1B1-

expressing cells

OATP1B3
Cholecystokinin-

8 (CCK-8)
0.4 - 1.2 Not specified

OATP1B3-

expressing cells

Note: Kinetic values can vary between experimental systems and conditions. Data synthesized

from multiple sources.

Protein Expression Levels in Human Liver
Quantifying the absolute protein expression of transporters in the liver is crucial for in vitro-in

vivo extrapolation (IVIVE) and developing physiologically based pharmacokinetic (PBPK)

models.[13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold

standard for this quantification.
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Transporter

Mean Protein
Expression (fmol/
µg membrane
protein)

Range Method

OATP1B1 2.0 ± 0.9 7-fold LC-MS/MS

OATP1B3 1.1 ± 0.5 8-fold LC-MS/MS

Data from a study of 64 human liver samples.[14]

Impact of Genetic Polymorphisms
Single nucleotide polymorphisms (SNPs) in the SLCO1B1 and SLCO1B3 genes can

significantly alter transporter function, affecting drug pharmacokinetics and response.[3][15]

The SLCO1B1 c.521T>C (p.Val174Ala) polymorphism is particularly well-studied and is

associated with reduced transport activity.[16]
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Gene Polymorphism Haplotype
Effect on
Transport
Activity

Clinical
Consequence

SLCO1B1
c.388A>G

(p.Asn130Asp)
1b

Substrate-

dependent

altered activity

Variable

SLCO1B1
c.521T>C

(p.Val174Ala)
5, *15, *17

Markedly

reduced uptake

Increased

plasma

concentrations of

substrates (e.g.,

statins, gadoxetic

acid), increased

risk of

myopathy[1]

SLCO1B3
c.334T>G

(p.Ser112Ala)
-

Reduced

transport activity

in vitro

Reduced hepatic

uptake of some

substrates

SLCO1B3
c.699G>A

(p.Met233Ile)
-

Reduced

transport activity

in vitro

Reduced hepatic

uptake of some

substrates

Note: The clinical impact of OATP1B3 polymorphisms is generally less pronounced than that of

OATP1B1 c.521T>C.[16]
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Figure 2: Logic of SLCO1B1 Polymorphism Impact on Pharmacokinetics.

OATP1B1/B3 Inhibition by Drugs
Co-administration of drugs that inhibit OATP1B1/B3 can lead to clinically significant DDIs.[1][4]

Rifampicin and cyclosporine are well-characterized potent inhibitors often used in clinical DDI

studies.[4][17]
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Inhibitor
Victim Drug
(Substrate)

Transporter(s)
Inhibited

In Vitro Kᵢ (µM) Clinical Effect

Cyclosporine A
Statins,

Repaglinide

OATP1B1,

OATP1B3
~0.1-0.5

Markedly

increased

plasma

concentration of

victim drug[4]

Rifampicin

(single dose)

Statins,

Gadoxetic Acid

OATP1B1,

OATP1B3
~0.5-2.0

Increased

plasma

concentration of

victim drug[4][8]

Gemfibrozil Statins OATP1B1 ~10-25

Moderate

increase in

plasma

concentration of

victim drug[4]

Various TKIs

(e.g., Nilotinib)
CCK-8 OATP1B3

Potent,

noncompetitive

Potential for

DDIs with

OATP1B3

substrates[18]

Paritaprevir Bilirubin
OATP1B1,

OATP1B3
Not specified

Can cause

hyperbilirubinemi

a[9]

Kᵢ values are approximate and can vary based on the assay system and probe substrate used.

[1]

Experimental Protocols
Protocol: In Vitro OATP1B1/B3 Uptake Assay
This protocol describes a typical experiment to determine if a test compound is a substrate or

inhibitor of OATP1B1 or OATP1B3 using stably transfected cell lines (e.g., HEK293 or CHO

cells).
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Materials:

HEK293 or CHO cells stably expressing human OATP1B1 or OATP1B3.

Mock-transfected cells (control).

Cell culture medium, plates (e.g., 24-well), and incubator (37°C, 5% CO₂).

Uptake buffer (e.g., Hank's Balanced Salt Solution, HBSS).

Radiolabeled probe substrate (e.g., [³H]Estradiol-17β-glucuronide for OATP1B1, [³H]CCK-8

for OATP1B3).

Test compound and known inhibitor (e.g., rifampicin).

Lysis buffer (e.g., 0.5% Triton-X-100).

Scintillation cocktail and counter.

Methodology:

Cell Seeding: Plate OATP-expressing and mock cells at an appropriate density and culture

until they form a confluent monolayer (typically 24-48 hours).

Pre-incubation: Aspirate culture medium, wash cells twice with warm uptake buffer. Pre-

incubate cells with buffer (and inhibitor, if applicable) for 10-15 minutes at 37°C.

Initiate Uptake: Remove pre-incubation buffer and add warm uptake buffer containing the

radiolabeled probe substrate (with or without the test compound/inhibitor). Incubate for a

short, defined period (e.g., 2-5 minutes) at 37°C to measure initial uptake rates.

Terminate Uptake: Stop the reaction by aspirating the substrate solution and immediately

washing the cells three times with ice-cold uptake buffer.

Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

Quantification: Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail,

and measure radioactivity using a liquid scintillation counter.
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Protein Normalization: Use a separate aliquot of the lysate to determine the total protein

content (e.g., using a BCA protein assay) for each well.

Data Analysis: Calculate the specific uptake by subtracting the uptake in mock cells from that

in OATP-expressing cells. Normalize uptake to protein content and time (pmol/mg

protein/min). For inhibition studies, calculate IC₅₀ and Kᵢ values.
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In Vitro OATP Uptake Assay Workflow
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Figure 3: Experimental Workflow for an In Vitro OATP Uptake Assay.
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Protocol: Quantification of OATP1B1/B3 Protein by LC-
MS/MS
This protocol outlines the key steps for absolute quantification of OATP proteins from human

liver tissue using a targeted proteomics approach.

Materials:

Frozen human liver tissue samples.

Membrane protein extraction kit.

BCA protein assay kit.

Trypsin (proteomics grade).

Synthetic signature peptides (unique to OATP1B1 and OATP1B3) and corresponding stable

isotope-labeled (SIL) internal standards.[14]

LC-MS/MS system.

Methodology:

Membrane Isolation: Isolate total native membrane proteins from homogenized liver tissue

according to the extraction kit manufacturer's protocol.[14]

Protein Quantification: Determine the total protein concentration of the membrane fraction

using a BCA assay.

Trypsin Digestion: Denature, reduce, and alkylate the membrane proteins. Digest the

proteins into smaller peptides using trypsin.

Sample Preparation: Spike the digested sample with a known concentration of SIL internal

standard peptides.

LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system

coupled to a tandem mass spectrometer. The system is set up to specifically detect and

quantify the pre-selected signature peptides and their corresponding SIL internal standards.
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Data Analysis: Calculate the concentration of the endogenous signature peptide by

comparing its peak area to the peak area of the known amount of SIL internal standard.

Convert the peptide amount to the absolute protein amount (e.g., fmol of transporter per µg

of total membrane protein).

Protocol: Clinical Gadoxetic Acid-Enhanced MRI for
Liver Function
This protocol provides a general framework for acquiring and analyzing gadoxetic acid-

enhanced MRI to assess OATP function.

Patient Preparation:

Fasting for at least 4 hours prior to the exam is recommended.

Discontinue any known OATP1B1/B3 inhibitor medications (e.g., ursodeoxycholic acid) prior

to the scan, if clinically feasible.[9]

Imaging Protocol:

Pre-contrast Imaging: Acquire baseline T1-weighted images of the liver.

Contrast Administration: Administer gadoxetic acid intravenously at a standard dose (e.g.,

0.025 mmol/kg body weight).

Dynamic Post-contrast Imaging: Acquire sequential T1-weighted images during the arterial,

portal venous, and transitional phases immediately following injection.

Hepatobiliary Phase (HBP) Imaging: Acquire T1-weighted images at approximately 20

minutes post-injection.[8] This phase reflects the uptake of gadoxetic acid into functional

hepatocytes via OATP transporters.

Data Analysis:

Qualitative Assessment: Visually assess the degree of liver parenchymal enhancement in the

HBP. Reduced or heterogeneous enhancement may indicate impaired OATP function or liver

disease.[16]
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Quantitative Assessment:

Measure signal intensity (SI) in regions of interest (ROIs) placed in the liver parenchyma

and a reference tissue (e.g., spleen or muscle) on pre- and post-contrast HBP images.

Calculate enhancement ratios, such as the liver-to-spleen contrast enhancement ratio, to

quantify OATP-mediated uptake.

Advanced pharmacokinetic modeling can be applied to the dynamic imaging data to derive

quantitative parameters like the hepatic uptake rate (k_he) and hepatic extraction fraction.

[10]

Regulation of OATP1B1/B3 Function
The transport activity of OATP1B1 and OATP1B3 is not static; it is regulated by various cellular

mechanisms, including post-translational modifications like phosphorylation.[1] Activation of

protein kinase C (PKC), for example, has been shown to downregulate OATP1B3 transport

function, potentially through increased phosphorylation of the transporter protein.[1]

Furthermore, recent studies suggest that tyrosine kinase activity is also involved in regulating

the function of both OATP1B1 and OATP1B3.[18]
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Post-Translational Regulation of OATP1B3
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Figure 4: Signaling Pathways in Post-Translational Regulation of OATP1B3.

Protein-protein interactions also play a regulatory role. OATP1B3 can form hetero-oligomers

with other transporters like OATP1B1 and NTCP, which can modulate its expression at the

plasma membrane and its transport activity.[19] For instance, co-expression with OATP1B1 can

increase the plasma membrane expression of OATP1B3.[19]
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Conclusion
OATP1B1 and OATP1B3 are central to hepatic drug disposition and are the primary mediators

of gadoxetic acid uptake for functional liver imaging. A thorough understanding of their

molecular biology, transport kinetics, regulation, and the impact of genetic variability and drug

interactions is essential for modern drug development and clinical practice. The quantitative

data and standardized protocols presented in this guide offer a foundational resource for

researchers aiming to investigate these critical transporters, predict clinical outcomes, and

ultimately enhance therapeutic efficacy and patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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